2-(2,2,2-Trifluoro-ethyl)-benzylamine

Description

Nomenclature, Molecular Structure, and Fundamental Properties

Systematic Nomenclature and IUPAC Designation

The compound is formally designated as N-benzyl-2,2,2-trifluoroethanamine under IUPAC rules, reflecting its substitution pattern. The parent chain is ethanamine, with three fluorine atoms at the C2 position and a benzyl group (N-benzyl) attached to the amine nitrogen. Alternative names include:

The CAS registry number 85963-50-4 uniquely identifies the compound in chemical databases.

Molecular Structure and Geometric Isomerism

The molecular structure comprises a benzyl group (C₆H₅CH₂) linked to a trifluoroethylamine moiety (CF₃CH₂NH₂). Key structural features include:

- Molecular formula : C₉H₁₀F₃N

- SMILES notation : C1=CC=C(C=C1)CNCC(F)(F)F

- Geometry : The absence of double bonds or chiral centers precludes geometric or optical isomerism. The trifluoroethyl group adopts a staggered conformation due to steric and electronic effects from the fluorine atoms.

A 3D conformational analysis reveals minimal steric hindrance between the benzyl and trifluoroethyl groups, favoring a linear arrangement.

Physicochemical Properties

Thermodynamic Data

Experimental data for this specific compound are limited, but inferences can be drawn from related structures:

- Boiling point : Estimated >150°C (extrapolated from lower homologs).

- Melting point : Not empirically reported; likely a liquid at room temperature.

- Density : ~1.26 g/cm³ (similar to trifluoroethylamine derivatives).

- Refractive index : ~1.46 (typical for aromatic amines).

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) spectroscopy :

- Mass spectrometry (MS) :

Stability and Reactivity Profile

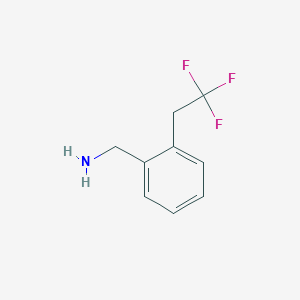

Structure

2D Structure

Properties

IUPAC Name |

[2-(2,2,2-trifluoroethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)5-7-3-1-2-4-8(7)6-13/h1-4H,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRJPAJYPWNTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches

The preparation of 2-(2,2,2-trifluoro-ethyl)-benzylamine typically involves:

- Introduction of trifluoroethyl moiety via nucleophilic substitution or organometallic addition.

- Functional group transformations on benzyl derivatives.

- Use of fluorinated alkyl halides or trifluoromethylated intermediates.

- Reduction or amination steps to install the amine functionality.

Method 2: Multi-step Synthesis via 2,4,6-Trifluorobenzylamine Intermediates (Patent CN104610068A)

A patented method focuses on the preparation of 2,4,6-trifluorobenzylamine derivatives, which can be adapted for this compound synthesis by analogous steps:

- Step 1 : Lithium-halogen exchange on 1,3,5-trifluorobenzene at -55 to -90 °C using butyllithium in tetrahydrofuran (THF).

- Step 2 : Electrophilic quenching with dimethylformamide (DMF) to form 2,4,6-trifluorobenzaldehyde after hydrolysis.

- Step 3 : Reduction of the aldehyde to 2,4,6-trifluorobenzyl alcohol using potassium borohydride.

- Step 4 : Conversion of the alcohol to 2,4,6-trifluorobenzyl chloride via reaction with sulfur oxychloride in THF/pyridine.

- Step 5 : Amination by reaction of the benzyl chloride with ammonia or amine sources in the presence of solvents like ethanol or THF, under controlled temperature (20–80 °C), to yield the trifluorobenzylamine.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1,3,5-trifluorobenzene + BuLi + DMF | -60 to -90 | 90 | Hydrolysis to aldehyde |

| 2 | KBH4 reduction | Room temp | High | Forms benzyl alcohol |

| 3 | SOCl2 + pyridine | 20 to 50 | 91.4 | Forms benzyl chloride |

| 4 | Amination with urotropine (hexamine) | 20 to 80 | High | Salt formation and hydrolysis |

Table 2: Summary of preparation steps for trifluorobenzylamine intermediates

This method emphasizes careful temperature control and solvent choice to maximize yields and purity. The final amination step often uses urotropine as an amine source, followed by hydrolysis to release the free amine.

Method 3: Direct Amination of 1,1,1-Trifluoro-2-chloroethane with Ammonia (Patent CN101973888B)

This innovative approach prepares 2,2,2-trifluoroethylamine, a key building block for this compound, by direct amination of 1,1,1-trifluoro-2-chloroethane:

- Process : Liquid-phase 1,1,1-trifluoro-2-chloroethane dissolved in glycerol is mixed with concentrated ammonia (30–100 wt%) in a volume ratio glycerol:chloroethane of 1–3:1.

- Reaction conditions : Continuous flow in a pipeline reactor at 150–200 °C, 2–4 MPa pressure, with residence time 20–30 minutes.

- Post-processing : The product mixture undergoes vacuum flashing to remove byproducts, neutralization with sodium carbonate, and vacuum distillation to isolate pure 2,2,2-trifluoroethylamine.

- Advantages : Short reaction time (20–30 min) and high yield (~97%) compared to traditional batch methods (24 h, ~86.8% yield).

- Flow rate : Reactant flow velocity maintained at 2.0–4.0 L/h for optimal conversion.

| Parameter | Range/Value | Comments |

|---|---|---|

| Glycerol:chloroethane | 1–3 : 1 (v/v) | Solvent ratio |

| Ammonia:chloroethane | 8–15 : 1 (molar) | Excess ammonia for amination |

| Ammonia concentration | 30–100 wt% | Concentrated ammonia solution |

| Temperature | 150–200 °C | High temperature for reaction |

| Pressure | 2–4 MPa | Elevated pressure |

| Reaction time | 20–30 min | Continuous flow |

| Yield | Up to 97% | High efficiency |

Table 3: Conditions for direct amination of 1,1,1-trifluoro-2-chloroethane to 2,2,2-trifluoroethylamine

This method is industrially attractive due to its continuous flow nature, high yield, and short reaction time.

Method 4: Carbamate Protection and Hydrogenolysis (Patent EP2621894B1)

An alternative approach involves:

- Protection of the benzylamine nitrogen with a carbamate group (e.g., CBZ protection).

- Coupling with 2,2,2-trifluoroethyl amine derivatives using coupling reagents and bases.

- Subsequent hydrogenolysis under catalytic hydrogenation conditions to remove protecting groups and yield the target amine.

- Optional acid salt formation for isolation.

This method is useful for complex molecule synthesis where selective protection and deprotection steps are required.

Summary Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Addition (RSC 2014) | Grignard reagent addition to trifluoromethyl N,O-acetals | Dry THF, -78 to -15 °C | ~74 | Selective α-trifluoroethylation | Requires low temp, moisture sensitive |

| Multi-step via Benzyl Chloride (CN104610068A) | Lithiation, DMF quench, reduction, chlorination, amination | -90 to 80 °C, organic solvents | High | Well-established, scalable | Multiple steps, sensitive reagents |

| Direct Amination (CN101973888B) | 1,1,1-Trifluoro-2-chloroethane + NH3 in flow reactor | 150–200 °C, 2–4 MPa, 20–30 min | Up to 97 | Continuous, short time, high yield | Requires high pressure equipment |

| Carbamate Protection (EP2621894B1) | Protection, coupling, hydrogenolysis | Mild catalytic hydrogenation | Moderate | Suitable for complex syntheses | Multi-step, requires catalysts |

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-ethyl)-benzylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halides, acids, and bases are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidation may yield corresponding oxides or carboxylic acids.

Reduction: Reduction may produce primary or secondary amines.

Substitution: Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoro-ethyl)-benzylamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-ethyl)-benzylamine involves its interaction with molecular targets and pathways. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to specific targets. The methanamine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 2-(2,2,2-Trifluoroethyl)-benzylamine and Analogs

*Note: Data for 2-(2,2,2-Trifluoroethyl)-benzylamine are inferred from structural analogs.

Key Observations:

- Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group (-CH₂CF₃) in the target compound introduces greater steric bulk and slightly reduced electronegativity compared to the trifluoromethyl (-CF₃) group in 2-(trifluoromethyl)benzylamine . This difference may influence receptor binding in pharmaceutical contexts.

- Substituent Position : Ortho-substituted analogs (e.g., 2-Methyl-3-(trifluoromethyl)benzylamine, ) exhibit steric hindrance that can reduce reactivity in nucleophilic substitutions compared to para-substituted derivatives like 4-Fluoro-2-(trifluoromethyl)benzylamine .

Structural Modifications and Derivatives

- Hydrochloride Salts : Derivatives like 3-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride () improve water solubility, a modification applicable to the target compound for enhanced bioavailability .

- Nitro-Functionalized Analogs : The nitro group in 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzylamine () may facilitate further chemical transformations (e.g., reduction to amines), a strategy extendable to the target compound for diversifying applications .

Biological Activity

2-(2,2,2-Trifluoro-ethyl)-benzylamine is an organic compound characterized by its unique trifluoroethyl group attached to a benzylamine structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its interactions with biological targets.

- Chemical Formula : C10H12F3N

- CAS Number : 1393562-74-7

The presence of the trifluoroethyl group significantly alters the compound's solvation properties and biological interactions compared to traditional benzylamines.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.

- Antiviral Properties : Investigations into its efficacy against viral pathogens have been initiated.

- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against cancer cell lines.

The biological activity of this compound is thought to involve several mechanisms:

- Interaction with Enzymes : The compound may act as a competitive inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.

- Cell Membrane Permeability : The lipophilic nature of the trifluoroethyl group may enhance membrane permeability, facilitating cellular uptake.

Antiviral Studies

A study exploring the antiviral properties of analogs related to this compound showed promising results against SARS-CoV-2. One analog exhibited an EC50 of 1.00 μM with low cytotoxicity (CC50 = 4.73 μM), indicating a favorable therapeutic index for further development .

Antimicrobial Activity

Research conducted on various benzylamine derivatives highlighted the potential antibacterial activity of compounds similar to this compound. These compounds demonstrated moderate activity against Gram-positive and Gram-negative bacteria, suggesting that the trifluoromethyl substitution may enhance their efficacy .

Cytotoxicity Assessment

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated that at certain concentrations, the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Comparison of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.